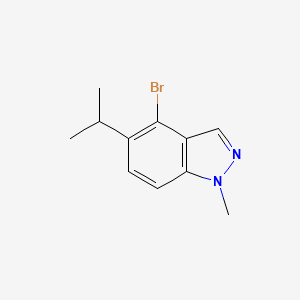










|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2.[H-].[Na+].I[CH3:17]>CN(C=O)C>[Br:1][C:2]1[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][N:6]2[CH3:17] |f:1.2|
|


|
Name
|
|
|
Quantity
|
488 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2C=NNC2=CC=C1C(C)C
|
|
Name
|
|
|
Quantity
|
122 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
318 mg
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
|
Name
|
ice water
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture is stirred at 0° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for an additional 2 hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is cooled to 0° C.
|
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at 0° C. for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (30 ml×3)
|
|
Type
|
WASH
|
|
Details
|
washed with water and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the product is purified via flash chromatography
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C2C=NN(C2=CC=C1C(C)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 340 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 65.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |